molecular formula C10H9NO4S B2603158 3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid CAS No. 2344679-42-9

3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Cat. No. B2603158
CAS RN: 2344679-42-9
M. Wt: 239.25
InChI Key: MRCPEPZIBYILOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid” is a synthetic organic compound with potential applications in various fields of research and industry. It has a molecular weight of 225.22 . The compound is typically stored at room temperature and is available in powder form .


Synthesis Analysis

The synthesis of this compound and its derivatives has been explored in several studies . For instance, one method involves the use of 4-methyl-, 4-allyl-, and 4-benzyl derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid or their imidazolides in reactions with EtNH2 and indole sodium salt, providing the respective amides .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H7NO4S/c1-14-9(13)4-3-15-6-2-5(8(11)12)10-7(4)6/h2-3,10H,1H3,(H,11,12) . This code provides a unique representation of the compound’s molecular structure.


Chemical Reactions Analysis

The selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .


Physical And Chemical Properties Analysis

This compound is a powder that is stored at room temperature . Its molecular weight is 225.22 . The IR spectrum and NMR spectrum details are available in some studies .

Scientific Research Applications

Antiviral Activity

This compound has shown strong activity against the hepatitis C virus . It includes a new class of allosteric inhibitors for the RNA-dependent RNA polymerase of hepatitis C virus . It also acts as inhibitors of CHIKV alphaviruses, flaviviruses, and neurotropic arboviruses .

Oncology Research

Thienopyrrole derivatives of this compound have been found to inhibit the KDM1A and LSD1 demethylases, which regulate DNA methylation . The balance of N-methylation extent in histones is one of the key factors in the regulation of gene transcription . The activity of demethylases is elevated in many types of cancer cells and therefore KDM1 inhibitors have been identified as new targets for anticancer therapy .

Synthesis of New Thienopyrroles

This compound is used in the synthesis of new thienopyrroles containing N-substituents in the bicyclic and carboxamide moieties . The starting materials for these syntheses were previously prepared N-substituted thienopyrrolecarboxylate esters .

Alkylation Reactions

The alkylation of methyl 4H-thieno[3,2-b]pyrrole-5-carboxylate with methyl iodide and allyl, propargyl, and benzyl bromides in the presence of sodium hydride in THF afforded the corresponding N-substituted derivatives . Some reactions of the alkylation products were studied .

Quantum-Chemical Studies

Quantum-chemical studies have shown that the selectivity of acylation of 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid methyl ester under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .

Commercial Availability

This compound is commercially available and can be purchased from various chemical suppliers for research purposes .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The future directions for this compound could involve further exploration of its synthesis methods and potential applications. For instance, the photochemical and thermal (including microwave-assisted) decomposition of 4-azido-5-arylthiophene-2-carboxylates have been studied in order to synthesize fused 4H-thieno[3,2-b]pyrrole derivatives .

properties

IUPAC Name

3-methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4S/c1-4-7(10(14)15-2)8-6(16-4)3-5(11-8)9(12)13/h3,11H,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRCPEPZIBYILOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(S1)C=C(N2)C(=O)O)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonyl-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.